molecular formula C6H9N3 B1499614 2-(1H-Imidazol-2-yl)cyclopropanamine

2-(1H-Imidazol-2-yl)cyclopropanamine

Cat. No.: B1499614
M. Wt: 123.16 g/mol
InChI Key: SYDXEJRVCYPNDT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)cyclopropanamine is a bicyclic organic compound featuring a cyclopropane ring fused to an imidazole moiety, with an amine group attached to the cyclopropane. This structure confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and heterocyclic ring formation, as evidenced by protocols for analogous compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) . Characterization employs techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (XRD) . Structural refinement often utilizes programs like SHELXL and OLEX2, ensuring high-precision crystallographic data .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2,(H,8,9)

InChI Key

SYDXEJRVCYPNDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=NC=CN2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Structural Feature ΔH_fus (kJ·mol⁻¹) T_fus (°C)
2-(1H-Imidazol-2-yl)cyclopropanamine C₆H₉N₃ 123.16 Cyclopropane-imidazole core Not reported Not reported
3-(1H-Imidazol-2-yl)-1-propanamine C₆H₁₁N₃ 125.17 Propane chain linker Not reported Not reported
2-(1H-Imidazol-2-yl)pyridine* C₈H₇N₃ 145.16 Pyridine-imidazole core 28.5–32.1 145–160

*Data from structurally related compounds in Table S12 .

Key Observations :

  • Cyclopropane vs. Propane Chain : The cyclopropane ring in 2-(1H-Imidazol-2-yl)cyclopropanamine introduces significant ring strain compared to the more flexible propane chain in 3-(1H-Imidazol-2-yl)-1-propanamine . This strain may enhance reactivity or alter binding affinities in biological systems.
  • Thermodynamic Stability : While direct data for the cyclopropane derivative is lacking, pyridine-imidazole analogues exhibit ΔHfus values of 28.5–32.1 kJ·mol⁻¹ and melting points of 145–160°C . The cyclopropane’s rigidity could lower ΔHfus relative to aromatic systems due to reduced lattice energy.

Crystallographic and Computational Insights

  • Crystallography: Single-crystal XRD of related compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) reveals planar imidazole rings and non-covalent interactions (e.g., hydrogen bonds) stabilizing the lattice . Software such as SHELXL and OLEX2 are critical for refining these structures .

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